Ethyl 2,2-dimethylpropane-1-sulfonate
Description
Ethyl 2,2-dimethylpropane-1-sulfonate is a sulfonate ester characterized by a branched alkyl chain (2,2-dimethylpropane, or neopentyl) and an ethyl ester group. Sulfonate esters are widely utilized in organic synthesis as alkylating agents, intermediates in polymer chemistry, and stabilizers in industrial applications.
Properties
CAS No. |
13304-66-0 |
|---|---|
Molecular Formula |
C7H16O3S |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
ethyl 2,2-dimethylpropane-1-sulfonate |
InChI |
InChI=1S/C7H16O3S/c1-5-10-11(8,9)6-7(2,3)4/h5-6H2,1-4H3 |
InChI Key |
QACOAEFYKTWQIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)CC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,2-dimethylpropane-1-sulfonate typically involves the reaction of 2,2-dimethylpropane-1-ol with ethyl sulfonate under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the sulfonate ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-dimethylpropane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Hydrolysis: In the presence of water and an acid or base catalyst, the sulfonate ester can be hydrolyzed to produce the corresponding alcohol and sulfonic acid.
Common Reagents and Conditions:
Substitution: Reagents such as sodium halides or amines in polar aprotic solvents.
Elimination: Strong bases like potassium tert-butoxide in aprotic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Substitution: Formation of ethyl halides or ethyl amines.
Elimination: Formation of alkenes.
Hydrolysis: Formation of 2,2-dimethylpropane-1-ol and sulfonic acid.
Scientific Research Applications
Ethyl 2,2-dimethylpropane-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2,2-dimethylpropane-1-sulfonate involves its ability to act as a sulfonate ester, which can participate in nucleophilic substitution and elimination reactions. The sulfonate group is a good leaving group, making the compound reactive under various conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Sulfonate Compounds
The provided evidence focuses on sodium 2-methylprop-2-ene-1-sulfonate (CAS: 1561-92-8, EC: 216-341-5), a structurally related but functionally distinct compound. Below is a systematic comparison:
Structural and Functional Differences
Hydrogen Bonding and Crystallography
While This compound may exhibit weak hydrogen bonding via sulfonate oxygen atoms, its branched structure likely disrupts extended networks. In contrast, sodium sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulfonate) form strong ionic interactions in crystal lattices, as inferred from general principles in hydrogen-bonding patterns .
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